2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773387
InChI: InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3
SMILES:
Molecular Formula: C12H15BF2O3
Molecular Weight: 256.06 g/mol

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS No.:

Cat. No.: VC16773387

Molecular Formula: C12H15BF2O3

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol -

Specification

Molecular Formula C12H15BF2O3
Molecular Weight 256.06 g/mol
IUPAC Name 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3
Standard InChI Key WMEBCBNTQZIDON-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)O)F

Introduction

Synthesis and Reaction Pathways

Preparation of the Boronate Ester

The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2,6-difluorophenol and a boronic acid pinacol ester. A representative procedure from Aronchik et al. (Supplemental Methods) outlines the following steps :

  • Reaction Setup:

    • 4-Bromo-2,6-difluorophenol (1.2 g, 5.74 mmol) and 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.375 g, 5.74 mmol) are combined in 16 mL of 1,2-dimethoxyethane (DME).

    • 2M sodium carbonate (4 mL, 8.00 mmol) and PdCl2(dppf)CH2Cl2\text{PdCl}_2(\text{dppf})-\text{CH}_2\text{Cl}_2 (0.469 g, 0.574 mmol) are added.

  • Reaction Conditions:

    • The mixture is heated at 100°C for 3 hours under inert atmosphere.

  • Workup:

    • The crude product is diluted with ethyl acetate, filtered to remove palladium residues, and concentrated.

    • Trituration with dichloromethane yields 4-(4-chloropyridin-3-yl)-2,6-difluorophenol in 72% yield (LCMS: m/zm/z 241.9, 242.9) .

Table 2: Key Reaction Parameters

ParameterValue
CatalystPdCl2(dppf)CH2Cl2\text{PdCl}_2(\text{dppf})-\text{CH}_2\text{Cl}_2
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Solvent1,2-Dimethoxyethane (DME)
Temperature100°C
Yield72%

Application in RSK Inhibitor Synthesis

The boronate ester intermediate is further functionalized to produce LJH685, a selective RSK inhibitor. In a subsequent coupling step :

  • Second Coupling:

    • 4-(4-Chloropyridin-3-yl)-2,6-difluorophenol (250 mg, 1.04 mmol) reacts with 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (469 mg, 1.55 mmol) using Pd(DtBPF)Cl2\text{Pd}(\text{DtBPF})\text{Cl}_2 (67.4 mg, 0.103 mmol) in DME and 2M sodium carbonate.

  • Microwave-Assisted Reaction:

    • The mixture is irradiated at 120°C for 12 minutes, followed by reverse-phase HPLC purification to isolate LJH685 as a trifluoroacetate salt (10.5% yield, m/zm/z 382.1) .

Biological Activity and Mechanistic Insights

RSK Inhibition Profiling

LJH685, derived from the title compound, demonstrates nanomolar potency against RSK isoforms (RSK1: IC50=1nM\text{IC}_{50} = 1 \text{nM}; RSK2: IC50=0.1nM\text{IC}_{50} = 0.1 \text{nM}; RSK3: IC50=1nM\text{IC}_{50} = 1 \text{nM}) . Mechanistic studies using AlphaScreen assays quantified phosphorylation inhibition of a biotinylated peptide substrate (AGAGRSRHSSYPAGT-OH) in the presence of ATP concentrations matching each isoform’s KmK_m .

Antiproliferative Effects

In MDA-MB-231 (breast cancer) and H358 (lung cancer) cell lines, LJH685 (10 µM) induced caspase-3 activation and G1 cell cycle arrest, as evidenced by flow cytometry and NucView 488 substrate cleavage . Soft agar colony formation assays revealed dose-dependent suppression of anchorage-independent growth, with EC50\text{EC}_{50} values < 1 µM .

SupplierLocationContact Information
Bide Pharmatech Ltd.Chinaproduct02@bidepharm.com
Shanghai Haohong Pharmaceutical Co., Ltd.Chinamalulu@leyan.com
Jilin Chinese Academy of SciencesChinainfo@chemextension.com

These suppliers offer the compound in research quantities (e.g., 100 mg to gram scales), with purity levels typically >95% (HPLC) .

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